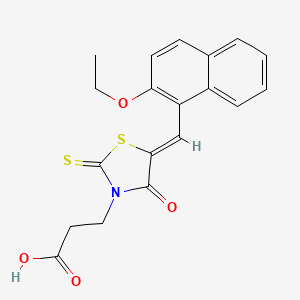

WAY-620445

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C19H17NO4S2 |

|---|---|

分子量 |

387.5 g/mol |

IUPAC名 |

3-[(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

InChI |

InChI=1S/C19H17NO4S2/c1-2-24-15-8-7-12-5-3-4-6-13(12)14(15)11-16-18(23)20(19(25)26-16)10-9-17(21)22/h3-8,11H,2,9-10H2,1H3,(H,21,22)/b16-11- |

InChIキー |

VRQDQAOHZIBDSQ-WJDWOHSUSA-N |

異性体SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O |

正規SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)S3)CCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Osimertinib (AZD9291)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC).[1][2] Developed by AstraZeneca, it was rationally designed to selectively and potently inhibit both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3][4] A key feature of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which translates to a more favorable toxicity profile compared to earlier-generation inhibitors.[3][5] This guide provides a comprehensive overview of Osimertinib's chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its structure incorporates a reactive acrylamide group which is crucial for its mechanism of action, allowing it to form a covalent bond with the Cysteine 797 residue in the ATP-binding site of mutant EGFR.[3][6][7]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[8] |

| SMILES | C=CC(=O)Nc1cc(Nc2nccc(-c3cn(C)c4ccccc34)n2)c(OC)cc1N(C)CCN(C)C[8] |

| InChI Key | DUYJMQONPNNFPI-UHFFFAOYSA-N[8] |

| CAS Number | 1421373-65-0[4][8] |

| Other Names | AZD9291, Mereletinib[8] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₃N₇O₂ | [8] |

| Molecular Weight | 499.61 g/mol | [8] |

| cLogP | 4.487 | [9] |

| Topological Polar Surface Area | 87.55 Ų | [9] |

| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) | [10] |

| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [10] |

Pharmacology

Pharmacodynamics

Osimertinib is a potent and selective inhibitor of mutant EGFR.[11] It irreversibly binds to the kinase domain, preventing ATP from binding and thereby blocking EGFR autophosphorylation and the activation of downstream signaling pathways.[6][12] This action effectively halts the pro-survival and proliferative signals that drive tumor growth in EGFR-mutated cancers.[6][13]

The primary downstream cascades inhibited by Osimertinib are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which are critical for cell proliferation and survival.[6][13]

Osimertinib Inhibition of Mutant EGFR Signaling Pathways.

Osimertinib demonstrates high selectivity for mutant forms of EGFR over the wild-type receptor, which is a significant factor in its improved safety profile.[3]

| Target | IC₅₀ (nM) | Assay Type |

| EGFR L858R/T790M | ~1 | Recombinant Enzyme Assay |

| EGFR Exon 19 del/T790M | <15 | Cell-based Assay |

| EGFR L858R | ~12 | Recombinant Enzyme Assay |

| EGFR Exon 19 del | <15 | Cell-based Assay |

| Wild-Type EGFR | 480 - 1865 | Cell-based Assay |

Data compiled from multiple sources.[3][5] IC₅₀ values can vary based on specific assay conditions.

Pharmacokinetics

Osimertinib exhibits linear pharmacokinetics, with dose-proportional increases in exposure observed across a range of 20-240 mg.[8]

| Parameter | Value |

| Bioavailability (Absolute) | 70% (90% CI: 67-73%) |

| Time to Peak Plasma Conc. (Tₘₐₓ) | Median 6 hours (range 3-24 hours) |

| Protein Binding | Likely high (based on physicochemical properties) |

| Volume of Distribution (Vss/F) | 918 L |

| Metabolism | Predominantly by CYP3A4 and CYP3A5 enzymes |

| Major Metabolites | AZ5104 and AZ7550 (circulate at ~10% of parent exposure) |

| Elimination Half-life (t₁/₂) | Approximately 48 hours |

| Clearance (CL/F) | 14.3 L/h |

| Excretion | 68% in feces, 14% in urine |

Data compiled from multiple sources.[8][10][11]

Experimental Protocols

Detailed methodologies are critical for the preclinical evaluation of TKIs like Osimertinib. Below are generalized protocols for key in vitro and in vivo assays.

Protocol: In Vitro EGFR Kinase Assay (Luminescence-based)

This biochemical assay determines the direct inhibitory effect of Osimertinib on the enzymatic activity of purified, recombinant EGFR kinase domains. The ADP-Glo™ Kinase Assay is a common platform for this purpose.

Objective: To determine the IC₅₀ value of Osimertinib against specific EGFR mutations (e.g., L858R/T790M).

Materials:

-

Recombinant human EGFR kinase (e.g., EGFR L858R/T790M)

-

Osimertinib

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

-

ATP

-

Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of Osimertinib in kinase assay buffer with a final DMSO concentration not exceeding 1%.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted Osimertinib or vehicle control (DMSO).

-

Enzyme Addition: Add 2 µL of diluted EGFR enzyme to each well.

-

Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific enzyme.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each Osimertinib concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (variable slope) to calculate the IC₅₀ value.

Protocol: Cell Viability Assay (Luminescence-based)

This assay measures the cytotoxic or cytostatic effect of Osimertinib on cancer cell lines with defined EGFR mutation statuses. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.

Objective: To determine the IC₅₀ of Osimertinib in NSCLC cell lines (e.g., NCI-H1975: L858R/T790M).

Materials:

-

NSCLC cell lines (e.g., NCI-H1975)

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

-

Osimertinib

-

DMSO (vehicle control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of medium and incubate overnight.

-

Compound Treatment: Prepare a serial dilution of Osimertinib in complete growth medium. Add 10 µL of the diluted compound or vehicle control to the appropriate wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage viability against the log of Osimertinib concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol: Western Blot for Phospho-EGFR Inhibition

This protocol is used to visualize the inhibitory effect of Osimertinib on the phosphorylation of EGFR and its downstream signaling proteins like AKT.

Objective: To assess the dose-dependent inhibition of EGF-stimulated EGFR phosphorylation in cells treated with Osimertinib.

Materials:

-

NSCLC cell line (e.g., HCC827: exon 19 del)

-

Serum-free growth medium

-

Osimertinib, EGF (ligand)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, PVDF membranes

-

Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate and imaging system

Procedure:

-

Cell Culture and Starvation: Plate cells to achieve 70-80% confluency. The following day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.

-

Inhibitor Treatment: Pre-treat the starved cells with various concentrations of Osimertinib (or DMSO vehicle) for 2 hours.

-

Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.

-

Protein Extraction: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

-

Incubate with primary antibody against p-EGFR (1:1000 in 5% BSA/TBST) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and a digital imager.

-

-

Stripping and Re-probing: To normalize the signal, strip the membrane and re-probe for total EGFR, total Akt, p-Akt, and finally a loading control like GAPDH.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.

General workflow for the preclinical characterization of a kinase inhibitor.

Conclusion

Osimertinib represents a paradigm of successful rational drug design in targeted cancer therapy. Its unique chemical structure enables a potent and highly selective covalent inhibition of clinically relevant EGFR mutations, leading to a robust pharmacological profile. This is characterized by high efficacy against mutant EGFR-driven tumors and a manageable safety profile attributable to its wild-type EGFR-sparing activity. The comprehensive data presented in this guide, from fundamental chemical properties to detailed experimental protocols, underscore the molecular basis for its success and provide a foundational resource for ongoing research and development in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. promega.com [promega.com]

- 10. benchchem.com [benchchem.com]

- 11. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Compound Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and validation of a compound's molecular target are foundational steps in modern drug discovery and chemical biology. Elucidating the specific biomolecule(s) with which a small molecule interacts is paramount for understanding its mechanism of action, predicting potential on- and off-target effects, and guiding lead optimization efforts. This technical guide provides a comprehensive overview of core methodologies for compound target identification and validation, complete with detailed experimental protocols, structured quantitative data, and visual diagrams of key workflows and signaling pathways.

I. Target Identification Methodologies

Target identification aims to pinpoint the direct molecular binding partners of a bioactive compound. A multi-pronged approach, often combining affinity-based, genetic, and computational methods, is typically the most effective strategy.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This powerful technique relies on the specific binding interaction between an immobilized compound and its target protein(s) from a complex biological mixture, such as a cell lysate.

-

Compound Immobilization:

-

Covalently attach the compound of interest, often via a linker arm to minimize steric hindrance, to a solid support matrix (e.g., NHS-activated sepharose beads).

-

Prepare a control matrix by deactivating the reactive groups on the beads without attaching the compound. This is crucial for distinguishing specific binders from non-specific interactions.

-

-

Cell Lysate Preparation:

-

Culture cells of interest to a high density (e.g., 80-90% confluency).

-

Harvest and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with both the compound-immobilized resin and the control resin for 2-4 hours at 4°C with gentle rotation.

-

Load the resin-lysate slurry into chromatography columns.

-

Wash the columns extensively with wash buffer (e.g., lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the specifically bound proteins from the resin. This can be achieved by:

-

Competitive elution with a high concentration of the free compound.

-

Changing the pH or ionic strength of the buffer.

-

Using a denaturing elution buffer (e.g., containing SDS).

-

-

Concentrate the eluted proteins and separate them by SDS-PAGE.

-

Visualize the protein bands using Coomassie blue or silver staining.

-

Excise the protein bands that are unique to or significantly enriched in the compound-resin eluate compared to the control.

-

Perform in-gel tryptic digestion of the excised protein bands.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database.

-

II. Target Validation Methodologies

Once potential targets are identified, their biological relevance and direct interaction with the compound must be validated.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that assesses the direct binding of a compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[1]

1. CETSA Melt Curve Generation:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat the cells with the compound of interest at a fixed concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO).

-

Incubate for 1-2 hours at 37°C.

-

-

Cell Harvesting and Heat Treatment:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by repeated freeze-thaw cycles.

-

Separate the soluble and precipitated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Analysis:

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.

-

-

Data Analysis:

-

Quantify the band intensities and normalize them to the unheated control.

-

Plot the percentage of soluble target protein against the temperature to generate a melt curve. A shift in the curve to higher temperatures in the presence of the compound indicates target stabilization.[2]

-

2. Isothermal Dose-Response (ITDR) CETSA:

-

This variation is used to determine the potency of the compound in stabilizing the target.

-

Cell Treatment: Treat cells with a range of compound concentrations.

-

Heat Treatment: Heat all samples at a single, fixed temperature (determined from the melt curve to be in the denaturing range).

-

Analysis: Analyze the soluble protein fraction as described above. Plot the percentage of soluble target protein against the compound concentration to generate a dose-response curve and determine the EC50.[2]

| Compound | Target | Cell Line | Tagg (Vehicle) | Tagg (Compound) | ΔTagg | ITDR EC50 (µM) |

| Compound X | Kinase Y | HEK293 | 52.1°C | 58.4°C | +6.3°C | 0.25 |

| Compound Z | p38 | Platelets | 48.5°C | 51.2°C | +2.7°C | 1.27[3] |

| Enasidenib | RBM45 | Cell Lysate | 60.5°C | 64.0°C | +3.5°C | ~10 |

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures the binding kinetics and affinity of a compound to its purified target protein in real-time.[4][5]

-

Ligand Immobilization:

-

Covalently immobilize the purified target protein (ligand) onto the surface of a sensor chip.

-

One flow cell should be prepared as a reference surface (e.g., deactivated or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the compound (analyte) in a suitable running buffer.

-

Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate.

-

Monitor the change in the refractive index, which is proportional to the amount of analyte binding to the ligand, in real-time. This generates a sensorgram.[6]

-

-

Dissociation:

-

After the association phase, flow the running buffer over the sensor chip to monitor the dissociation of the analyte from the ligand.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[4]

-

| Compound | Target | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |

| Inhibitor A | Carbonic Anhydrase II | 1.2 x 10⁵ | 5.8 x 10⁻³ | 48 |

| Antibody B | Antigen C | 3.5 x 10⁵ | 7.1 x 10⁻⁴ | 2.0 |

| Fragment D | Bromodomain E | 2.1 x 10³ | 4.2 x 10⁻² | 20,000 |

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a compound to its target protein. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[7][8][9]

-

Sample Preparation:

-

Prepare the purified target protein in a suitable buffer and place it in the sample cell of the calorimeter.

-

Prepare the compound in the same buffer and load it into the injection syringe. The buffer must be identical to avoid large heats of dilution.[9]

-

Degas the samples to prevent air bubbles.

-

-

Titration:

-

Perform a series of small, sequential injections of the compound from the syringe into the protein solution in the sample cell at a constant temperature.

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of the compound to the protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.[8]

-

| Compound | Target | n (Stoichiometry) | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| Ligand F | Protein G | 1.02 | 1.5 | -8.5 | 0.6 | -7.9 |

| Inhibitor H | Enzyme I | 0.98 | 0.05 | -12.2 | 2.4 | -9.8 |

| Activator J | Receptor K | 1.95 | 5.2 | -5.1 | -2.8 | -7.9 |

III. Visualization of Workflows and Pathways

Visualizing complex biological processes and experimental workflows is essential for clear communication and understanding. The following diagrams are generated using the Graphviz DOT language.

Experimental Workflows

Signaling Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. denovobiolabs.com [denovobiolabs.com]

- 5. criver.com [criver.com]

- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

[Compound Name] patent and intellectual property

An In-depth Technical Guide to the Patent and Intellectual Property of Iptacopan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iptacopan, marketed under the brand name Fabhalta®, is a first-in-class, orally administered inhibitor of complement Factor B, a key component of the alternative complement pathway.[1][2][3] Developed by Novartis, it represents a significant advancement in the treatment of complement-mediated diseases.[1] As of late 2025, Iptacopan has received FDA approval for the treatment of adults with Paroxysmal Nocturnal Hemoglobinuria (PNH), to reduce proteinuria in adults with primary Immunoglobulin A Nephropathy (IgAN), and for the treatment of adults with C3 Glomerulopathy (C3G).[3][4][5][6] Its targeted mechanism addresses the underlying drivers of these rare and debilitating conditions.[4][7]

Core Intellectual Property and Patent Landscape

Novartis AG is the primary assignee for patents covering Iptacopan, securing its intellectual property for various therapeutic applications. Key patents protect the compound's chemical structure, formulation, and methods of use in treating specific complement-mediated disorders.

Key Patent Filings:

-

US9682968 : This patent is a significant component of Iptacopan's intellectual property portfolio.[8]

-

US20240238266A1 : This patent application specifically covers the use of Iptacopan for the treatment of atypical hemolytic uremic syndrome (aHUS), indicating an expansion of its potential therapeutic applications.[9]

-

IL314494A : This international patent application details the use of Iptacopan for treating lupus nephritis, further broadening the scope of its IP protection.[10]

The initial FDA approval for Fabhalta® (Iptacopan Hydrochloride) was granted on December 5, 2023.[3][11] Novartis continues to explore Iptacopan's therapeutic potential in other complement-mediated diseases, including immune complex membranoproliferative glomerulonephritis (IC-MPGN) and lupus nephritis, with ongoing clinical trials and patent filings to protect these future indications.[6][12]

Mechanism of Action

Iptacopan functions as a highly potent and selective inhibitor of Factor B, an essential protease in the alternative complement pathway.[2][13] The alternative pathway is a critical amplification loop for the entire complement system.[2]

In pathological conditions, overactivation of this pathway leads to tissue damage. Iptacopan binds directly to the protease domain of Factor B, stabilizing it in an inactive state.[13] This action prevents Factor B from binding with C3b to form the C3bB complex, thereby blocking its subsequent cleavage by Factor D into the active C3 convertase (C3bBb).[2]

By inhibiting the formation of the alternative pathway C3 convertase, Iptacopan effectively halts the central amplification loop of the complement cascade. This upstream inhibition controls both C3b-mediated opsonization, which leads to extravascular hemolysis (EVH) in PNH, and the downstream formation of the membrane attack complex (MAC), which causes intravascular hemolysis (IVH).[1][7][14] This dual action is a key differentiator from C5 inhibitors, which only block the terminal pathway.[13]

Clinical Efficacy Data

Iptacopan has demonstrated significant efficacy across multiple clinical trials in different indications.

Table 1: Efficacy of Iptacopan in Paroxysmal Nocturnal Hemoglobinuria (PNH)

| Trial Name | Patient Population | Primary Endpoint | Result | Citation |

|---|---|---|---|---|

| APPOINT-PNH (NCT04820530) | Complement-inhibitor-naïve | Hemoglobin increase of ≥2 g/dL from baseline without transfusions at 24 weeks | 92.2% of patients met the primary endpoint. | [15] |

| APPL-PNH (NCT04558918) | Anti-C5 treated with residual anemia | Superiority in hemoglobin improvement over anti-C5 therapy | Iptacopan demonstrated superiority over anti-C5 therapy. | [14][15] |

| Phase III Pooled | Adults with PNH | Sustained hemoglobin improvement without transfusions | 82.3% and 77.5% of patients in respective studies showed sustained improvement. |[8][14] |

Table 2: Efficacy of Iptacopan in IgA Nephropathy (IgAN)

| Trial Name | Patient Population | Primary Endpoint | Result | Citation |

|---|---|---|---|---|

| APPLAUSE-IgAN (NCT04578834) | Adults with IgAN at risk of progression | Proteinuria reduction (UPCR) at 9 months | 38.3% reduction in proteinuria compared to placebo (p<0.0001). | [16] |

| APPLAUSE-IgAN (NCT04578834) | Adults with IgAN at risk of progression | Annualized total eGFR slope over 24 months | Statistically significant and clinically meaningful superiority compared to placebo. |[6] |

Table 3: Efficacy of Iptacopan in C3 Glomerulopathy (C3G)

| Trial Name | Patient Population | Primary Endpoint | Result | Citation |

|---|---|---|---|---|

| APPEAR-C3G (NCT04817618) | Adults with C3G | Proteinuria reduction (UPCR) at 6 months | 35.1% reduction in proteinuria compared to placebo. | [5][17] |

| Phase 2 (NCT03832114) | Adults with native kidney C3G | Proteinuria reduction (UPCR) at 12 weeks | 45% decrease in UPCR levels from baseline (p=0.0003). |[18] |

Key Experimental Protocols

The clinical development of Iptacopan has been supported by robust, well-designed clinical trials. Below are the methodologies for two pivotal Phase III studies.

APPLAUSE-IgAN (NCT04578834) for IgA Nephropathy

-

Study Design : A multi-center, randomized, double-blind, placebo-controlled, parallel-group Phase III study.[16]

-

Participants : Adult patients with primary IgA nephropathy at risk of rapid disease progression, generally defined as a urine protein-to-creatinine ratio (UPCR) ≥1.5 g/g.[6][19]

-

Intervention : Patients were randomized to receive either Iptacopan (200 mg, twice daily) or a matching placebo.[12] All patients continued to receive supportive care, consisting of a stable, maximally-tolerated dose of a renin-angiotensin system (RAS) inhibitor, with or without a stable dose of an SGLT2 inhibitor.[6]

-

Primary Endpoints :

-

Key Assessments : Efficacy was primarily assessed through 24-hour urine collections for protein and creatinine, and serum creatinine for eGFR calculation. Safety was monitored through adverse event reporting and laboratory assessments.

APPEAR-C3G (NCT04817618) for C3 Glomerulopathy

-

Study Design : A Phase III, multicenter, randomized, double-blind, parallel-group, placebo-controlled study.[17]

-

Participants : Adult patients with biopsy-proven C3G.

-

Intervention : Patients were randomized to receive twice-daily oral Iptacopan or a placebo, in addition to supportive care.

-

Primary Endpoint : The primary objective was to evaluate the efficacy of Iptacopan compared to placebo in reducing proteinuria from baseline at 6 months.[17]

-

Key Assessments : The primary efficacy variable was the change in UPCR. Kidney function was monitored via eGFR. Safety and tolerability were assessed throughout the study.[17][20]

References

- 1. Iptacopan - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Iptacopan? [synapse.patsnap.com]

- 3. Fabhalta (iptacopan) FDA Approval History - Drugs.com [drugs.com]

- 4. novartis.com [novartis.com]

- 5. ajmc.com [ajmc.com]

- 6. novartis.com [novartis.com]

- 7. drugs.com [drugs.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. US20240238266A1 - Iptacopan for the treatment of atypical hemolytic uremic syndrome - Google Patents [patents.google.com]

- 10. IL314494A - Use of Iptacopan to treat lupus nephritis - Google Patents [patents.google.com]

- 11. pharsight.greyb.com [pharsight.greyb.com]

- 12. Iptacopan in Idiopathic Immune Complex-Mediated Membranoproliferative Glomerulonephritis: Protocol of the APPARENT Multicenter, Randomized Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]

- 14. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Novartis’s iptacopan meets primary endpoint in Phase III PNH trial [clinicaltrialsarena.com]

- 16. New Novartis Fabhalta® (iptacopan) data show clinically meaningful and statistically significant proteinuria reduction of 38.3% versus placebo for patients with IgA nephropathy (IgAN) [prnewswire.com]

- 17. checkrare.com [checkrare.com]

- 18. Efficacy and Safety of Iptacopan in Patients With C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmacytimes.com [pharmacytimes.com]

- 20. youtube.com [youtube.com]

Initial Toxicity Screening of Acetaminophen: A Technical Guide

This guide offers a detailed overview of the foundational toxicity assessment of Acetaminophen (APAP), a widely used analgesic and antipyretic. While generally safe at therapeutic doses, Acetaminophen overdose is a leading cause of acute liver failure, underscoring the importance of understanding its toxicity profile.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, providing a summary of quantitative toxicity data, in-depth experimental protocols, and visualizations of key toxicological pathways and workflows.

Quantitative Toxicity Data

The following tables summarize key in vitro and in vivo toxicity data for Acetaminophen, providing a quantitative basis for its toxicological profile.

Table 1: In Vitro Cytotoxicity Data for Acetaminophen

The half-maximal inhibitory concentration (IC50) is a measure of a substance's potency in inhibiting a specific biological or biochemical function.[1]

| Cell Line | Assay | Incubation Time | IC50 Value |

| HeLa (Human cervical cancer) | MTT | 24 hours | 2.586 mg/mL[1][4] |

| HeLa (Human cervical cancer) | MTT | 48 hours | 1.8 mg/mL[1][4] |

| HeLa (Human cervical cancer) | MTT | 72 hours | 0.658 mg/mL[1][4] |

| HEK 293 (Human embryonic kidney) | Real-Time Cell Analysis | 24 hours | 21.86 mM[1] |

| Primary Mouse Hepatocytes | Propidium Iodide Staining | 24 hours | >8 mM (significant toxicity observed)[5] |

Table 2: In Vivo Acute Toxicity Data for Acetaminophen

The median toxic dose (TD50) is the dose required to produce a toxic effect in 50% of a population.

| Animal Model | Route of Administration | Parameter | Value |

| Mice (Balb/c) | Oral | TD50 | 732 mg/kg[6][7] |

Experimental Protocols

Detailed methodologies for key toxicity assessment assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[8][9][10]

Objective: To determine the cytotoxic effect of Acetaminophen on a selected cell line.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Acetaminophen stock solution

-

MTT reagent (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of Acetaminophen in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the various Acetaminophen concentrations.

-

Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

-

-

Incubation:

-

Incubate the plates for specific time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[1]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log of the Acetaminophen concentration to generate a dose-response curve and determine the IC50 value.

-

In Vivo Acute Oral Toxicity Assessment (OECD 423)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance, as guided by the OECD 423 guideline (Acute Toxic Class Method).[11][12][13][14]

Objective: To determine the median toxic dose (TD50) of a single oral administration of Acetaminophen in a rodent model.

Animals:

-

Healthy, young adult rodents (e.g., nulliparous, non-pregnant female rats or mice) are typically used.[11]

-

Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.[11]

Procedure:

-

Dosing and Administration:

-

A single dose of Acetaminophen is administered by gavage using a stomach tube.

-

The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[11]

-

The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

-

Stepwise Dosing:

-

The study proceeds in a stepwise manner using a minimum number of animals per step.

-

The outcome of the first step (e.g., mortality or morbidity) determines the next step:

-

If mortality is observed, the next lower dose is tested.

-

If no mortality is observed, the next higher dose is tested.

-

-

-

Observations:

-

Animals are observed for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention during the first 4 hours.[6][7]

-

Observations are continued daily for a total of 14 days.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

-

-

Data Collection and Analysis:

-

Individual animal body weights are recorded shortly before the substance is administered and weekly thereafter.

-

All mortalities are recorded.

-

At the end of the study, surviving animals are euthanized, and a gross necropsy is performed.

-

The TD50 is estimated based on the observed toxic responses at different dose levels.

-

Visualizations

The following diagrams illustrate the key signaling pathway of Acetaminophen-induced toxicity and a typical experimental workflow for in vitro cytotoxicity testing.

Signaling Pathway of Acetaminophen Metabolism and Hepatotoxicity

At therapeutic doses, Acetaminophen is primarily metabolized through glucuronidation and sulfation.[15][16][17] However, during an overdose, these pathways become saturated, leading to increased metabolism by cytochrome P450 enzymes (primarily CYP2E1) to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2][15][18] NAPQI is normally detoxified by conjugation with glutathione (GSH).[15][19] In cases of overdose, GSH stores are depleted, allowing NAPQI to bind to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis.[2][15][19]

Caption: Acetaminophen metabolism and hepatotoxicity pathway.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates a generalized workflow for conducting an in vitro cytotoxicity assay, such as the MTT assay.

Caption: General workflow for an in vitro cytotoxicity assay.

References

- 1. benchchem.com [benchchem.com]

- 2. The biochemistry of acetaminophen hepatotoxicity and rescue: a mathematical model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetaminophen Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdf.journalagent.com [pdf.journalagent.com]

- 5. In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 13. oecd.org [oecd.org]

- 14. search.library.doc.gov [search.library.doc.gov]

- 15. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. ClinPGx [clinpgx.org]

- 18. Acetaminophen hepatotoxicity in mice: Effect of age, frailty and exposure type - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetics and ADME Profile of [Compound Name]

This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic profile of [Compound Name]. The information is intended for researchers, scientists, and drug development professionals to support preclinical and clinical development programs. For illustrative purposes, this guide is populated with data for acetylsalicylic acid (aspirin), a well-characterized nonsteroidal anti-inflammatory drug (NSAID).

Executive Summary of Pharmacokinetic Profile

[Compound Name], exemplified here by aspirin, is rapidly absorbed following oral administration, primarily from the stomach and upper small intestine through passive diffusion.[1] Upon absorption, it undergoes rapid and extensive hydrolysis to its active metabolite, salicylic acid, by esterases in the gastrointestinal mucosa, blood, and liver.[1][2] This results in a short half-life for the parent compound. Salicylic acid is then widely distributed throughout the body's tissues and fluids.[2][3] The metabolism of salicylic acid is dose-dependent and occurs primarily in the liver through conjugation with glycine and glucuronic acid.[2][4] The resulting metabolites are then excreted by the kidneys.[5][6] At higher doses, metabolic pathways can become saturated, leading to nonlinear elimination kinetics.[2][4]

Data Presentation: Quantitative Pharmacokinetics

The pharmacokinetic parameters of [Compound Name] and its primary metabolites are summarized in the tables below. These values are compiled from various studies and may be influenced by factors such as dose, formulation, and species.

Table 1: Pharmacokinetic Parameters of Acetylsalicylic Acid ([Compound Name])

| Parameter | Value | Species | Route of Administration | Citation |

| Bioavailability (F) | 80-100% | Human | Oral | [5] |

| ~25% (intact) | Rat | Oral (200 mg/kg) | [7] | |

| Time to Peak Concentration (Tmax) | - | - | - | - |

| Peak Plasma Concentration (Cmax) | - | - | - | - |

| Volume of Distribution (Vd) | 0.1–0.2 L/kg | Human | - | [5] |

| Plasma Protein Binding | 80–90% | Human | - | [5] |

| 58.3% ± 9.6% | Human | In vivo ultrafiltration | [8] | |

| Elimination Half-Life (t½) | 0.25 h (15 minutes) | Human | Low Doses | [2] |

| 2–3 h (low doses, ≤100 mg) | Human | Oral | [5] | |

| ~8 minutes | Rat | IV (200 mg/kg) | [7] | |

| Total Clearance (CL) | ~45 mL/min/kg | Rat | IV (200 mg/kg) | [7] |

Note: Due to its rapid hydrolysis, pharmacokinetic parameters for acetylsalicylic acid can be challenging to determine and may vary significantly.

Table 2: Pharmacokinetic Parameters of Salicylic Acid (Primary Metabolite)

| Parameter | Value | Species | Route of Administration | Citation |

| Plasma Protein Binding | 50-80% (to albumin) | Human | - | [5] |

| 81.7% ± 10.1% | Human | In vivo ultrafiltration | [8] | |

| Elimination Half-Life (t½) | 2.0-4.5 h (low doses) | Human | Oral | [5] |

| 15-30 h (high doses, >4 g) | Human | Oral | [5] | |

| Metabolism | ~80% of therapeutic dose in the liver | Human | - | [5] |

ADME Profile

Absorption

[Compound Name] is a weak acid that is rapidly absorbed from the gastrointestinal tract following oral administration.[4] Absorption occurs in both the stomach, where the acidic environment favors the non-ionized form of the molecule, and the upper small intestine, which offers a larger surface area.[5][6] The primary mechanism of absorption is passive diffusion.[1][2] Factors such as gastric pH and gastric emptying time can influence the rate of absorption.[6] Enteric-coated formulations are designed to release the drug in the more alkaline environment of the small intestine, which can delay absorption.[9]

Distribution

Following absorption, [Compound Name] is distributed throughout most body tissues and transcellular fluids.[10] It readily crosses the placental barrier and can be found in breast milk.[3][4] The parent compound and its active metabolite, salicylic acid, bind to plasma proteins, primarily albumin.[5][11] This binding is concentration-dependent; at higher concentrations, saturation of binding sites can lead to an increase in the free, active fraction of the drug.[5] The volume of distribution for salicylic acid is approximately 0.1–0.2 L/kg.[5]

Metabolism

[Compound Name] is extensively and rapidly metabolized. The initial and most significant metabolic step is the hydrolysis of acetylsalicylic acid to salicylic acid. This conversion is catalyzed by esterases present in the gut wall, red blood cells, and primarily the liver.[1][5]

Salicylic acid itself is then further metabolized in the liver via two main pathways:[2][5]

-

Glycine Conjugation: Formation of salicyluric acid, which accounts for approximately 75% of the excreted metabolites.[5]

-

Glucuronidation: Conjugation with glucuronic acid to form phenolic and acyl glucuronides, accounting for about 15% of metabolites.[5]

A smaller fraction of salicylic acid is hydroxylated to gentisic acid and other minor metabolites.[5] The metabolic pathways for salicylic acid, particularly glycine conjugation, are saturable.[2][4] This leads to a shift from first-order to zero-order kinetics at higher doses, resulting in a disproportionate increase in plasma salicylate concentrations and a longer elimination half-life.[5]

Excretion

The metabolites of [Compound Name], along with a small amount of unchanged salicylic acid (about 10%), are primarily excreted by the kidneys through glomerular filtration and active tubular secretion.[2][5] The renal excretion of salicylic acid is highly dependent on urinary pH.[5] Alkalinization of the urine increases the ionization of salicylic acid, which reduces its tubular reabsorption and significantly enhances its renal clearance.[2][5] This principle is utilized in the management of salicylate overdose.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments to characterize the ADME profile of a compound like [Compound Name] are provided below.

In Vitro Permeability Assay (e.g., Caco-2)

-

Objective: To assess the intestinal permeability of [Compound Name] and predict its in vivo absorption.

-

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a multi-well plate and cultured for 21-25 days to form a confluent, differentiated monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

-

Permeability Assessment: The test compound is added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at various time points.

-

Quantification: The concentration of the compound in the donor and receiver compartments is quantified using a suitable analytical method, such as LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated.

-

Plasma Protein Binding Assay (Equilibrium Dialysis)

-

Objective: To determine the fraction of [Compound Name] bound to plasma proteins.

-

Methodology:

-

Apparatus: A rapid equilibrium dialysis (RED) device is typically used, which consists of two chambers separated by a semi-permeable membrane.[12]

-

Procedure: Plasma containing the test compound is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other.[12]

-

Equilibration: The device is incubated at 37°C with shaking to allow the unbound drug to equilibrate across the membrane.[12]

-

Sampling: After equilibration (typically 4-6 hours), samples are taken from both the plasma and buffer chambers.[12]

-

Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

-

Objective: To evaluate the intrinsic clearance of [Compound Name] by hepatic enzymes.

-

Methodology:

-

Incubation Mixture: The test compound is incubated with human liver microsomes, a NADPH-regenerating system (cofactor for CYP450 enzymes), and a buffer solution at 37°C.

-

Time Course: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The enzymatic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Quantification: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Cytochrome P450 (CYP) Inhibition Assay

-

Objective: To assess the potential of [Compound Name] to inhibit major CYP isoforms, indicating a risk for drug-drug interactions.

-

Methodology:

-

System: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform being tested (e.g., midazolam for CYP3A4).[13]

-

Inhibition: The incubation is performed in the presence of various concentrations of the test compound.

-

Metabolite Formation: The reaction is initiated by adding NADPH and incubated at 37°C. After a set time, the reaction is stopped.

-

Quantification: The amount of the specific metabolite formed from the probe substrate is quantified by LC-MS/MS.[14]

-

Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (no inhibitor). The IC50 value (the concentration of the test compound that causes 50% inhibition) is then calculated.[14][15]

-

In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the pharmacokinetic profile of [Compound Name] after administration to a preclinical species.

-

Methodology:

-

Animal Model: Male Sprague-Dawley or F344 rats are commonly used.[7][16]

-

Dosing: The compound is administered via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.[16]

-

Blood Sampling: Blood samples are collected from the rats at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

-

Bioanalysis: The concentration of the parent compound and its major metabolites in the plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

-

Mandatory Visualizations

Metabolism and Excretion Pathway

The following diagram illustrates the primary metabolic and excretion pathways of [Compound Name], using aspirin as the example.

Caption: Metabolic pathway of [Compound Name] from absorption to excretion.

Experimental Workflow for an In Vivo Pharmacokinetic Study

This diagram outlines the typical workflow for conducting a preclinical pharmacokinetic study.

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Mechanism of Action: COX Inhibition Pathway

This diagram illustrates the mechanism by which [Compound Name] (aspirin) inhibits cyclooxygenase (COX) enzymes.

Caption: Inhibition of the COX pathway by [Compound Name] (Aspirin).

References

- 1. benchchem.com [benchchem.com]

- 2. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 3. youtube.com [youtube.com]

- 4. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspirin - Wikipedia [en.wikipedia.org]

- 6. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]

- 7. Nonlinear pharmacokinetics of aspirin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein binding of aspirin and salicylate measured by in vivo ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Full Text | Publications | Stechnolock Journal of Case Reports | Open Access [stechnolock.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Plasma Protein Binding Assay [visikol.com]

- 13. lnhlifesciences.org [lnhlifesciences.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 16. spandidos-publications.com [spandidos-publications.com]

Structural analogs and derivatives of [Compound Name]

Please provide the specific "[Compound Name]" you wish for me to focus on.

Once you provide the name of the compound, I will generate a comprehensive, in-depth technical guide on its structural analogs and derivatives, adhering to all your specified requirements, including:

-

In-depth Content: A detailed guide suitable for researchers, scientists, and drug development professionals.

-

Structured Data: All quantitative data will be summarized in clear, comparative tables.

-

Detailed Protocols: Methodologies for key experiments will be thoroughly described.

-

Mandatory Visualizations: Signaling pathways, workflows, and relationships will be illustrated using Graphviz (DOT language), with each diagram and its corresponding script included as requested.

-

Strict Formatting: All diagrams will adhere to your specifications for width, color contrast, and node text contrast, using only the provided color palette.

I am ready to proceed as soon as you specify the compound.

Methodological & Application

Application Notes and Protocols for In Vivo Lapatinib Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in-vivo administration of Lapatinib, a dual tyrosine kinase inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), in preclinical animal models. This document is intended to guide researchers in designing and executing robust in vivo experiments.

Overview of Lapatinib in Preclinical Models

Lapatinib is an orally active small molecule that has been extensively evaluated in various animal models of cancer, particularly those overexpressing HER2 and/or EGFR.[1] It has demonstrated efficacy as a monotherapy and in combination with other agents, such as chemotherapy and other targeted therapies.[1] Preclinical studies in mouse xenograft and transgenic models have been crucial in elucidating its mechanism of action, determining effective dosing regimens, and identifying biomarkers of response.

Key Signaling Pathways Targeted by Lapatinib

Lapatinib exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of EGFR (ErbB1) and HER2 (ErbB2).[1][2] This blockade disrupts downstream signaling cascades critical for tumor cell proliferation, survival, and migration, primarily the PI3K/Akt and MAPK/ERK pathways.[1][3] By binding reversibly to the intracellular ATP-binding site of these receptors, Lapatinib prevents their phosphorylation and the subsequent activation of downstream signaling.[3][4]

References

- 1. benchchem.com [benchchem.com]

- 2. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]

Application Notes: Cell-Based Assays for Vorinostat (SAHA) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor used in cancer therapy.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression.[3] Aberrant HDAC activity in cancer can silence tumor suppressor genes, promoting cell proliferation and survival.[3] Vorinostat inhibits class I and class II HDACs, restoring histone acetylation and reactivating the expression of genes involved in critical cellular processes like cell cycle arrest, differentiation, and apoptosis.[3][4] These application notes provide detailed protocols for key cell-based assays to quantify the biological activity and mechanistic effects of Vorinostat.

Mechanism of Action

Vorinostat's primary mechanism involves the direct inhibition of HDAC enzymes.[3] Its hydroxamic acid structure chelates the zinc ion within the active site of HDACs, blocking their catalytic activity.[2][3] This leads to the accumulation of acetylated histones (hyperacetylation), which neutralizes their positive charge and weakens their interaction with negatively charged DNA.[3] The resulting relaxed chromatin structure allows transcription factors to access gene promoters, reactivating the expression of silenced genes, including those that halt the cell cycle and induce apoptosis.[3]

Data Presentation: Quantitative Effects of Vorinostat

The following tables summarize the dose-dependent effects of Vorinostat on various cancer cell lines.

Table 1: Anti-proliferative Activity of Vorinostat (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| SW-1353 | Chondrosarcoma | 2.0[5] |

| SW-982 | Synovial Sarcoma | 8.6[5] |

| HH | Cutaneous T-cell Lymphoma | 0.146[1] |

| HuT78 | Cutaneous T-cell Lymphoma | 2.062[1] |

| MCF-7 | Breast Cancer | 0.75[6] |

Table 2: Induction of Apoptosis by Vorinostat

| Cell Line | Cancer Type | Treatment | Result |

| SW-1353 | Chondrosarcoma | 2.0 µM SAHA (48h) | 3-fold increase in Caspase 3/7 activity[5] |

| NB4 / U937 | Acute Myeloid Leukemia | Clinically relevant doses | Time-dependent increase in Caspase 3/7 activity[7] |

| A375 | Melanoma | 2.5 µM SAHA (24h) | Increased DNA fragmentation[8] |

| Eµ-myc Lymphoma | B cell Lymphoma | In vivo treatment | Marked accumulation of cells with DNA fragmentation[9] |

Experimental Protocols

Cell Viability and Proliferation (MTS Assay)

This protocol determines the dose-dependent effect of Vorinostat on cell viability.

Materials:

-

Adherent cancer cell line

-

Complete cell culture medium

-

96-well microtiter plates

-

Vorinostat (SAHA) stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Microplate reader (490 nm absorbance)

Procedure:

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate with 100 µL of complete medium.[10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of Vorinostat in culture medium. A typical final concentration range is 0-15 µM.[5][10] Remove the old medium and add 100 µL of the diluted compound or vehicle control (DMSO, final concentration ≤0.1%).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO₂.[10]

-

MTS Addition: Add 20 µL of MTS reagent to each well.[10]

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. Optimization of this incubation time may be necessary.[10]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the results to the vehicle-treated control wells (defined as 100% viability). Plot the percent viability against Vorinostat concentration to determine the IC50 value using non-linear regression.[10]

Apoptosis Detection (Caspase-Glo® 3/7 Assay)

This protocol quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

Materials:

-

Cells cultured in 96-well plates (as in the viability assay)

-

Caspase-Glo® 3/7 Reagent

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with Vorinostat in a white-walled 96-well plate as described in the cell viability protocol.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Reagent Addition: After the treatment period (e.g., 24 or 48 hours), remove the plate from the incubator and allow it to cool to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, mixing gently on a plate shaker for 30-60 seconds.[5]

-

Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[5]

-

Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.[5]

-

Data Analysis: Subtract background luminescence (from wells with medium and reagent only). Express results as fold-change in caspase activity relative to the vehicle-treated control. Vorinostat has been shown to induce caspase-3/7 activity in various cancer cells.[5][7]

Target Engagement: Histone Acetylation (Western Blot)

This protocol verifies the mechanism of action of Vorinostat by detecting the accumulation of acetylated histones.

Materials:

-

Cells cultured in 6-well plates

-

Vorinostat (SAHA) stock solution

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of Vorinostat (e.g., 1-5 µM) for a specified time (e.g., 18-24 hours).[4][10] Include a vehicle control.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[10][11] Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.[10]

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.[3]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Wash the membrane three times with TBST.[10]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again three times with TBST.[11]

-

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

-

Analysis: Quantify band intensities and normalize the acetylated histone signal to the total histone signal to confirm target engagement. Treatment with Vorinostat should result in a dose-dependent accumulation of acetylated histones.[8][12]

References

- 1. apexbt.com [apexbt.com]

- 2. Vorinostat - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]

- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Vorinostat Induces Reactive Oxygen Species and DNA Damage in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pnas.org [pnas.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Rapamycin (Sirolimus)

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] Rapamycin primarily inhibits the rapamycin-sensitive mTORC1 by first forming a complex with the intracellular receptor FKBP12.[1][2] This complex then binds to and allosterically inhibits mTORC1, preventing the phosphorylation of its downstream targets, which are critical for protein synthesis and cell growth.[2][5] Due to its central role in cellular signaling, rapamycin is extensively used in preclinical research to investigate its therapeutic potential in cancer, aging, and immunology.[2][6]

Dosage and Administration

In Vitro Dosage

The optimal concentration of Rapamycin for in vitro experiments is highly dependent on the cell line and the duration of treatment. A dose-response experiment is strongly recommended to determine the effective concentration for a specific model system. Some cell lines exhibit high sensitivity with IC50 values below 1 nM, while others may require concentrations in the micromolar range.[7][8]

Table 1: Rapamycin In Vitro Concentration and IC50 Values for Various Cell Lines

| Cell Line | Cancer Type | IC50 | Recommended Concentration Range | Notes |

|---|---|---|---|---|

| HEK293 | Embryonic Kidney | ~0.1 nM[8] | 0.1 - 10 nM | For inhibition of endogenous mTOR activity.[8] |

| MCF-7 | Breast Cancer | ~20 nM[7] | 10 - 100 nM | Highly sensitive to Rapamycin.[7] |

| PC3 | Prostate Cancer | Sensitized at 50 ng/mL (~55 nM)[9] | 20 - 200 nM | PTEN-mutated, shows sensitivity to mTOR inhibition.[9] |

| Y79 | Retinoblastoma | 136 ± 32 nM[10] | 100 - 500 nM | Inhibits cell proliferation in a dose-dependent manner.[10] |

| Ca9-22 | Oral Cancer | ~15 µM[11] | 10 - 20 µM | Higher concentrations are needed to inhibit proliferation.[11] |

| MDA-MB-231 | Breast Cancer | ~20 µM[7] | 10 - 50 µM | Shows relative resistance compared to MCF-7 cells.[7] |

In Vivo Administration

The dosage, administration route, and vehicle for in vivo studies can significantly impact the experimental outcome. Doses in mouse models can range from 1.5 to 8 mg/kg for intraperitoneal injections and from 14 to over 300 ppm when mixed in the diet.[1][12]

Table 2: Rapamycin Dosage Guidelines for Mouse Models

| Administration Route | Dosage Range | Dosing Frequency | Common Vehicle / Formulation | Observed Effects & Notes |

|---|---|---|---|---|

| Intraperitoneal (IP) | 1.5 - 8 mg/kg[1] | Daily or every other day[1] | 10% PEG400, 10% Tween 80 in sterile water or saline.[1] | Higher doses can attenuate mitochondrial disease symptoms but may also reduce weight gain.[1][12] |

| Oral (in diet) | 14 - 42 ppm | Continuous | Microencapsulated in food. | A dose of 14 ppm is common for lifespan studies, while 42 ppm has shown significant longevity benefits when started later in life.[1][13] |

| Oral (gavage) | 0.4 - 1.6 mg/kg | Daily | Not specified. | Resulted in a linear dose-dependent increase in blood and tissue concentrations.[1] |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol describes a method to determine the effect of Rapamycin on cell proliferation and viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][10]

Materials:

-

Rapamycin stock solution (e.g., in DMSO, stored at -20°C)

-

Cell line of interest

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in sterile PBS)[6]

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[6]

-

Rapamycin Treatment: Prepare serial dilutions of Rapamycin in culture medium. Remove the old medium from the wells and add 100 µL of the Rapamycin dilutions. Include a vehicle-only control (medium with the same final concentration of DMSO).[6]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][14]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10] Mix gently by pipetting or shaking.[14]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to reduce background.[14]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.[6]

Western Blot Analysis of mTORC1 Pathway Inhibition

This protocol is for assessing the inhibition of the mTORC1 pathway by measuring the phosphorylation status of its key downstream target, S6 Kinase (S6K), and its substrate, ribosomal protein S6.[5][16]

Materials:

-

Rapamycin

-

Cell line of interest

-

6-well or 10 cm culture dishes

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors[17]

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE equipment and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[17]

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-S6 (Ser240/244), anti-S6, anti-GAPDH (loading control)[16][18]

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Treatment: Seed cells and grow to 70-80% confluency. Treat with desired concentrations of Rapamycin for the specified time. Include a vehicle control.

-

Protein Extraction: After treatment, wash cells twice with ice-cold PBS. Lyse cells by adding ice-cold RIPA buffer, scrape the cells, and collect the lysate.[6][17]

-

Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6][19]

-

Sample Preparation: Denature 20-30 µg of protein per sample by adding Laemmli buffer and boiling for 5 minutes.[19]

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[6] Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1) overnight at 4°C with gentle agitation.[6]

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][17]

-

Detection: Wash the membrane again with TBST. Add ECL substrate and detect the chemiluminescent signal using an imaging system.[6]

-

Analysis: If necessary, strip the membrane and re-probe for total protein and loading controls. Quantify band intensity and express the level of phosphorylated protein relative to the total protein.[18]

Signaling Pathways and Experimental Workflows

Caption: Rapamycin inhibits the mTORC1 signaling pathway.

Caption: General experimental workflow for in vitro characterization of Rapamycin.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 4. assaygenie.com [assaygenie.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. um.edu.mt [um.edu.mt]

- 10. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]

- 13. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. atcc.org [atcc.org]

- 16. Chronic rapamycin treatment or lack of S6K1 does not reduce ribosome activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Application Notes and Protocols: Utilizing Osimertinib in Preclinical Models of EGFR-Mutated Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction